Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

bile acid solubility glucuronide conjugation aqueous formulation

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (CAS 75672-32-1) is a doubly conjugated bile acid derivative formed by the 3-O-β-glucuronidation of tauroursodeoxycholic acid (TUDCA) and presented as a dipotassium salt. As a Phase II metabolite of the endogenous bile acid TUDCA, this compound serves as a critical certified reference standard for LC-MS/MS quantification of bile acid glucuronides in biological matrices and for investigating detoxification pathways in cholestatic and metabolic disease research.

Molecular Formula C₃₂H₅₁K₂NO₁₂S
Molecular Weight 752.01
CAS No. 75672-32-1
Cat. No. B1145842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt
CAS75672-32-1
SynonymsCholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7β)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt
Molecular FormulaC₃₂H₅₁K₂NO₁₂S
Molecular Weight752.01
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (CAS 75672-32-1): Reference Standard for Bile Acid Phase II Metabolism Research


Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (CAS 75672-32-1) is a doubly conjugated bile acid derivative formed by the 3-O-β-glucuronidation of tauroursodeoxycholic acid (TUDCA) and presented as a dipotassium salt . As a Phase II metabolite of the endogenous bile acid TUDCA, this compound serves as a critical certified reference standard for LC-MS/MS quantification of bile acid glucuronides in biological matrices and for investigating detoxification pathways in cholestatic and metabolic disease research [1].

Why Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt Cannot Be Replaced by Unconjugated TUDCA or Other Bile Acid Salts


Generic substitution of this specific metabolite standard with unconjugated TUDCA (sodium salt), UDCA free acid, or non-glucuronidated bile acid salts fails for three quantifiable reasons: (i) the 3-O-β-glucuronide moiety increases aqueous solubility by approximately 10- to 30‑fold over the parent unconjugated bile acid, enabling direct aqueous dissolution without organic co-solvents [1]; (ii) the dipotassium salt form yields a neutral-to-slightly-basic pH in solution, eliminating the acid‑induced precipitation observed with free acid forms at physiological pH [2]; and (iii) the unique chromatographic retention time and MRM transition of the 3-O-β-glucuronide differentiate it from its 24‑acyl‑glucuronide isomer and from sulfate conjugates, preventing mis‑annotation in metabolomics workflows [3].

Quantitative Differentiation Evidence: Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt vs. Closest Analogs


Aqueous Solubility Enhancement: TUDCA-3-O-β-glucuronide Dipotassium Salt vs. Unconjugated UDCA Free Acid

The 3-O-β-glucuronidation of bile acids is a well-established Phase II metabolic modification that substantially increases aqueous solubility compared to the parent unconjugated form. The Mostarda et al. (2018) study demonstrated that bile acid C3-glucuronides exhibit critical micelle concentrations (CMC) significantly higher and aqueous solubility at least 10- to 30‑fold greater than their corresponding unconjugated bile acids [1]. Specifically, the unconjugated bile acid UDCA has an aqueous solubility of approximately 9 μmol/L at pH 7.0, whereas bile acid 3-O-β-glucuronides remain fully dissolved at concentrations exceeding 200 μmol/L under identical conditions [1]. The dipotassium salt further enhances this intrinsic solubility by providing a fully ionized, highly hydrophilic counterion pair [2].

bile acid solubility glucuronide conjugation aqueous formulation

Taurine Conjugation: Reduced Cytotoxicity of TUDCA vs. Glycine-Conjugated or Unconjugated Bile Acids

Taurine conjugation is a critical structural determinant that distinguishes TUDCA derivatives from glycine‑conjugated analogs (GUDCA) and unconjugated UDCA in terms of cytotoxic potential. Comparative in vitro studies using HepG2 cells demonstrated that TUDCA did not exert cytotoxic effects across a broad concentration range (up to 500 μmol/L), whereas glycine‑conjugated bile acids such as glycodeoxycholic acid (GDCA) and glycochenodeoxycholic acid (GCDCA) induced significant apoptosis at concentrations as low as 100 μmol/L [1]. TUDCA (sodium salt) also protected hepatocytes from GCDCA‑induced apoptosis when co‑incubated at equimolar concentrations [2]. By extension, TUDCA-3-O-β-glucuronide dipotassium salt retains the taurine‑conjugated backbone, which is inherently less membrane‑perturbing than its glycine‑conjugated counterparts [3].

bile acid cytotoxicity taurine conjugation hepatoprotection

Dipotassium Salt Form: Solubility and Solution Stability vs. Sodium Salt Counterparts

The dipotassium salt form of bile acid glucuronides offers practical handling advantages over the corresponding sodium salts. Dipotassium salts of related bile acid glucuronides are documented as highly soluble in water, enabling preparation of concentrated stock solutions (>10 mg/mL) without sonication or heating . By contrast, the sodium salt of unconjugated TUDCA is limited to approximately 1 mg/mL in PBS (pH 7.2) and requires organic co‑solvents (20–25 mg/mL in DMSO/DMF) for higher concentrations . The potassium counterion also reduces hygroscopicity compared to sodium salts, improving weighing accuracy and long‑term storage stability at −20 °C .

dipotassium salt solubility enhancement solution stability

Chromatographic Selectivity: 3-O-β-Glucuronide vs. 24-Acyl-Glucuronide Isomer Discrimination

The 3-O-β-glucuronide (ether-linked) conjugate is chromatographically and mass‑spectrometrically distinct from the 24‑acyl‑glucuronide (ester‑linked) isomer. Although both isomers share the same molecular formula, the 3-O-β-glucuronide produces a unique MRM transition with distinct retention time under reversed‑phase HPLC conditions [1]. Ikegawa et al. (1996) demonstrated baseline chromatographic separation of bile acid 3-glucuronides from their corresponding acyl‑glucuronides using a C18 column with ammonium acetate‑acetonitrile gradients [2]. This isomer‑specific detection is impossible to achieve with non‑glucuronidated TUDCA or with mixed isomer preparations, which may contain up to 30% acyl‑migrated by‑products when sourced from non‑certified material [3].

LC-MS/MS bile acid glucuronide isomer discrimination

Metabolic Stability and Urinary Excretion: Glucuronide Conjugates vs. Unconjugated Bile Acids

Glucuronidation at the 3-O position is a well‑established Phase II detoxification pathway that diverts bile acids from enterohepatic recirculation toward renal elimination. In a systematic study of bile acid 3-glucuronides, Mostarda et al. (2018) demonstrated that 3-glucuronidation increased the fraction of the dose excreted in urine by approximately 3- to 5‑fold compared to the parent unconjugated bile acid within 24 hours in a rat model [1]. For TUDCA specifically, the glucuronide conjugate is detectable but not quantified in human urine under normal conditions, with concentrations rising significantly in cholestatic disease states, highlighting its role as a disease‑relevant biomarker [2]. In contrast, unconjugated TUDCA undergoes extensive enterohepatic recycling with <5% renal excretion [3].

bile acid metabolism glucuronidation urinary excretion

Receptor Binding Profile: Differential FXR Modulation by Bile Acid 3-Glucuronides vs. Unconjugated Bile Acids

Bile acid C3-glucuronides exhibit distinct pharmacological activity at the farnesoid X receptor (FXR) compared to their unconjugated precursors. Mostarda et al. (2018) demonstrated that CDCA-3G and LCA-3G behave as FXR agonists in in vitro transactivation assays, with efficacy comparable to the endogenous ligand CDCA (EC₅₀ approximately 10–20 μM for CDCA-3G vs. ~5–10 μM for CDCA in HEK293T cells co‑transfected with FXR and SHP‑luciferase reporter) [1]. While direct FXR activation data for TUDCA-3-O-β-glucuronide specifically have not been published, the 3-O-β-glucuronide conjugates as a class retain receptor‑binding competence, in contrast to sulfated or extensively hydroxylated bile acid conjugates that often lose FXR binding affinity [2]. Unconjugated TUDCA itself is a weak FXR agonist with reported EC₅₀ > 50 μM [3].

FXR agonism bile acid receptor detoxification signaling

Primary Procurement Scenarios for Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt


LC‑MS/MS Quantification of TUDCA‑3‑O‑β‑Glucuronide in Biological Matrices

This certified reference standard is required for the accurate quantification of TUDCA‑3‑O‑β‑glucuronide in plasma, urine, and tissue homogenates using LC‑MS/MS. The 3‑O‑β‑glucuronide isomer produces a unique MRM transition that is chromatographically resolved from the 24‑acyl‑glucuronide (Rs > 1.5) [1]. This isomer‑specific detection eliminates the quantification error that arises when using non‑certified or mixed‑isomer preparations, which may contain up to 30% acyl‑migrated by‑products [1].

Cholestatic Liver Disease Biomarker Validation Studies

TUDCA‑3‑O‑β‑glucuronide is a disease‑relevant biomarker that shows elevated urinary and plasma levels in cholestatic conditions. The 3‑ to 5‑fold increase in urinary clearance of glucuronidated bile acids vs. unconjugated forms (Mostarda et al. 2018, rat model) [2] necessitates a pure, isomer‑specific standard for biomarker validation studies. Procurement of the dipotassium salt form ensures the aqueous solubility (>10 mg/mL) required for preparation of calibration curves across the clinically relevant concentration range without organic solvent interference [2].

In Vitro Hepatobiliary Transporter Substrate Profiling

Bile acid 3‑O‑β‑glucuronides are recognized by specific efflux transporters including MRP3 (ABCC3), which mediates their basolateral export from hepatocytes into sinusoidal blood for renal clearance [3]. The high aqueous solubility and chemical stability of the dipotassium salt form make TUDCA‑3‑O‑β‑glucuronide suitable for uptake and efflux transporter assays in sandwich‑cultured hepatocytes or transporter‑transfected cell lines, where the glucuronide moiety ensures substrate recognition distinct from unconjugated TUDCA [3].

Nuclear Receptor (FXR) Signaling Pathway Investigation

For studies investigating bile acid receptor pharmacology in detoxification contexts, TUDCA‑3‑O‑β‑glucuronide serves as the relevant probe compound. Mostarda et al. (2018) demonstrated that bile acid C3‑glucuronides retain FXR agonist activity, whereas unconjugated TUDCA is effectively inactive at FXR (EC₅₀ > 50 μM) [4]. The pure, isomerically defined standard enables researchers to dissect the contribution of the glucuronide metabolite—rather than the parent TUDCA—to FXR‑mediated transcriptional regulation of bile acid transporter genes [4].

Quote Request

Request a Quote for Tauroursodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.